Tenofovir alafenamide
Overview
Description
Tenofovir alafenamide fumarate is a novel prodrug of tenofovir, primarily used as an antiviral medication. It is indicated for the treatment of chronic hepatitis B virus infection and HIV-1 infection. This compound was developed to improve the renal safety profile compared to its predecessor, tenofovir disoproxil fumarate .
Mechanism of Action
Target of Action
Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and the Human Immunodeficiency Virus (HIV-1) . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .
Mode of Action
This compound is a prodrug, which means it is metabolized in the body to produce the active compound, tenofovir . Once activated, tenofovir inhibits viral polymerase, causing chain termination and the inhibition of viral synthesis . This effectively prevents the replication of the virus, thereby controlling the infection .
Biochemical Pathways
This compound is metabolized in the body to produce tenofovir, an acyclic nucleotide diester analog of adenosine monophosphate . This active form of the drug then inhibits the action of viral reverse transcriptase, an enzyme that is crucial for the replication of the virus . By inhibiting this enzyme, tenofovir prevents the virus from replicating and spreading within the body .
Pharmacokinetics
This compound is characterized by its low systemic levels but high intracellular concentration . This allows it to have a large antiviral efficacy at doses ten times lower than tenofovir disoproxil, another prodrug of tenofovir . The drug is eliminated renally by glomerular filtration and active tubular secretion .
Result of Action
The result of the action of this compound is the effective control of HBV and HIV-1 infections . By preventing the replication of these viruses, the drug helps to control the progression of the diseases they cause . In the case of HBV, for example, this compound can be used to treat chronic hepatitis B in adults with compensated liver disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been noted that this compound shows a priority in total bilirubin reduction, albumin, and cholesterol maintenance . Additionally, it has been observed that tenofovir disoproxil fumarate, a counterpart of this compound, showed unfavorable renal safety even in short-term treatment . This suggests that the renal environment can significantly influence the action and efficacy of these drugs .
Biochemical Analysis
Biochemical Properties
Tenofovir alafenamide interacts with various enzymes and proteins in its role as a nucleoside analog reverse transcriptase inhibitor . It is a prodrug of tenofovir, a nucleotide analogue with limited oral bioavailability . This compound is considered a BCS Class III substance (high solubility, low permeability) .
Cellular Effects
This compound prevents the multiplication of the hepatitis virus in human cells, thereby reducing liver damage and controlling the disease . It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil .
Molecular Mechanism
This compound works by maintaining a high intracellular presence, about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown similar efficacy and safety in both short-term and long-term treatment of HBV-ACLF . After 4 weeks of treatment, all groups showed paralleling reduction of HBV DNA levels .
Dosage Effects in Animal Models
In animal models, implants delivering this compound could provide protection from HIV-1 infection for 6 months or longer . The devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied .
Metabolic Pathways
This compound is involved in the metabolic pathway of reverse transcription inhibition . It is a prodrug of tenofovir, which is a nucleotide analogue .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its high intracellular concentration . It presents 91% lower plasma concentration compared to tenofovir disoproxil .
Subcellular Localization
This compound is localized within the cells where it maintains a high intracellular presence . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir alafenamide fumarate involves multiple steps, starting from the key intermediate tenofovir. The process includes the formation of tenofovir phenyl ester and tenofovir diphenyl ester through a Mitsunobu reaction. These intermediates are then converted into this compound fumarate using chiral stationary phases and high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffers, mobile phases, and diluents, followed by system suitability testing to validate the analytical methods .
Chemical Reactions Analysis
Types of Reactions: Tenofovir alafenamide fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under normal conditions but can degrade under forced conditions such as high temperature and acidic or basic environments .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound fumarate include chiral stationary phases, high-performance liquid chromatography solvents, and various buffers and diluents .
Major Products: The major products formed from the reactions of this compound fumarate include its active form, tenofovir, and other intermediates such as tenofovir phenyl ester and tenofovir diphenyl ester .
Scientific Research Applications
Tenofovir alafenamide fumarate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as an antiviral agent for the treatment of chronic hepatitis B and HIV-1 infections. The compound has shown effectiveness in reducing viral load and improving liver function in patients with hepatitis B . Additionally, it is used in combination with other antiretroviral drugs to prevent HIV-1 infections .
Comparison with Similar Compounds
- Tenofovir disoproxil fumarate
- Entecavir
- Emtricitabine
Comparison: Tenofovir alafenamide fumarate is unique in its improved renal safety profile and higher intracellular concentration compared to tenofovir disoproxil fumarate. It also requires lower doses to achieve similar antiviral efficacy .
Properties
Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |
CAS No. |
379270-37-8 |
Molecular Formula |
C21H29N6O5P |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1 |
InChI Key |
LDEKQSIMHVQZJK-ICJZZFAUSA-N |
Isomeric SMILES |
CC(C)OC(=O)C(C)N[P@](=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
melting_point |
104-107 ºC |
Synonyms |
GS-7340 tenofovir alafenamide vemlidy |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.